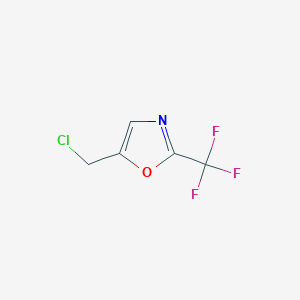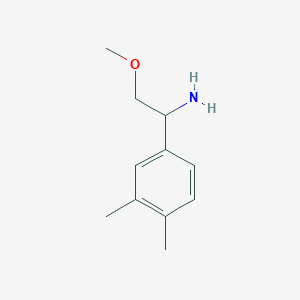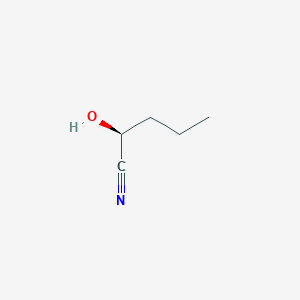
benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5-13C5)cyclohexa-1,3,5-triene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5-13C5)cyclohexa-1,3,5-triene-1-carboxylate is a complex organic compound with a unique structure It contains a benzyl group, a nitro group, and a phenylmethoxy group attached to a cyclohexa-1,3,5-triene ring, which is labeled with carbon-13 isotopes at positions 1, 2, 3, 4, and 5
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5-13C5)cyclohexa-1,3,5-triene-1-carboxylate typically involves multiple steps. One common approach is to start with a cyclohexa-1,3,5-triene derivative and introduce the nitro and phenylmethoxy groups through electrophilic aromatic substitution reactions. The benzyl group can be added via a Friedel-Crafts alkylation reaction. The carbon-13 labeling is achieved by using carbon-13 enriched reagents during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
Benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5-13C5)cyclohexa-1,3,5-triene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso or nitro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitro derivatives.
Substitution: Halogenated aromatic compounds.
科学研究应用
Benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5-13C5)cyclohexa-1,3,5-triene-1-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5-13C5)cyclohexa-1,3,5-triene-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylmethoxy group may enhance the compound’s ability to penetrate cell membranes and reach its targets.
相似化合物的比较
Similar Compounds
- Benzyl 5-nitro-2-phenylmethoxycyclohexa-1,3,5-triene-1-carboxylate (without carbon-13 labeling).
- Benzyl 5-nitro-2-methoxycyclohexa-1,3,5-triene-1-carboxylate.
- Benzyl 5-nitro-2-phenylcyclohexa-1,3,5-triene-1-carboxylate.
Uniqueness
The carbon-13 labeling in benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5-13C5)cyclohexa-1,3,5-triene-1-carboxylate makes it unique and valuable for research involving isotopic tracing and nuclear magnetic resonance (NMR) spectroscopy. This labeling allows for detailed studies of the compound’s behavior and interactions at the molecular level.
属性
分子式 |
C21H17NO5 |
|---|---|
分子量 |
369.32 g/mol |
IUPAC 名称 |
benzyl 5-nitro-2-phenylmethoxy(1,2,3,4,5-13C5)cyclohexa-1,3,5-triene-1-carboxylate |
InChI |
InChI=1S/C21H17NO5/c23-21(27-15-17-9-5-2-6-10-17)19-13-18(22(24)25)11-12-20(19)26-14-16-7-3-1-4-8-16/h1-13H,14-15H2/i11+1,12+1,18+1,19+1,20+1,21+1 |
InChI 键 |
FYRIDDBMDNIGBS-UKOYPDAASA-N |
手性 SMILES |
C1=CC=C(C=C1)CO[13C]2=[13C](C=[13C]([13CH]=[13CH]2)[N+](=O)[O-])[13C](=O)OCC3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-Bromo-8,9-dihydrooxepino[4,3-b]pyridin-5(7H)-one](/img/structure/B12958441.png)
![tert-Butyl rel-(4R,5R)-4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B12958446.png)






![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(2,3-dihydro-5-benzofuranyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12958494.png)
